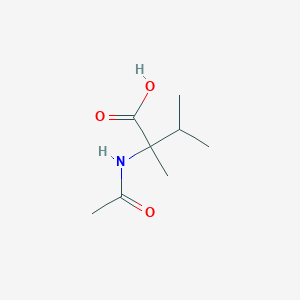

2-Acetamido-2,3-dimethylbutanoic acid

Übersicht

Beschreibung

2-Acetamido-2,3-dimethylbutanoic acid is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-Acetamido-2,3-dimethylbutanoic acid is 1S/C8H15NO3/c1-5(2)8(4,7(11)12)9-6(3)10/h5H,1-4H3,(H,9,10)(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Acetamido-2,3-dimethylbutanoic acid is a powder . The storage temperature and other physical properties were not specified in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity : A study by Merser, Sinaỹ, and Adam (1975) demonstrated the synthesis of certain derivatives of 2-Acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose and their biological activity. One of the synthesized compounds showed adjuvant activity, indicating potential applications in immunological responses (Merser, Sinaỹ, & Adam, 1975).

Intermediate in Sweetener Production : Xun Yu-jun (2009) explored the use of 3,3-Dimethylbutyraldehyde, synthesized from 3,3-dimethylbutanoic acid, in the production of the high-intensity sweetener neotame. This highlights the role of 2-Acetamido-2,3-dimethylbutanoic acid derivatives in the synthesis of food additives (Xun Yu-jun, 2009).

Chemical Reaction Studies : A study by Benghiat and Crooks (1983) investigated the reaction of 2-Acetamido-3, 7-dihydropyrrolo[2, 3-d]pyrimidin-4-one with dimethylamine and formaldehyde, yielding two isomeric Mannich products. This provides insights into the chemical behavior and reactivity of related compounds (Benghiat & Crooks, 1983).

Magnetic Resonance Imaging (MRI) Application : Flavell et al. (2015) utilized N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative of 2-Acetamido-2,3-dimethylbutanoic acid, for pH imaging using hyperpolarized (13)C MRI. This application is significant in medical imaging and diagnostics (Flavell et al., 2015).

Synthesis of Glycopeptide : Paul and Korytnyk (1978) improved the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine, an intermediate in glycopeptide synthesis. This research contributes to the field of biochemistry and pharmaceuticals (Paul & Korytnyk, 1978).

Heavy Metal Ion Complexation : Hamed et al. (1994) studied N-(2-Acetamido)iminodiacetic acid, a related compound, for its ability to form ternary complexes with heavy metal ions. This research is relevant to environmental chemistry and analytical methods (Hamed et al., 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-acetamido-2,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)8(4,7(11)12)9-6(3)10/h5H,1-4H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAFXURIKULROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981206.png)

![2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)benzimidazole](/img/structure/B2981218.png)

![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)